2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a benzenesulfonyl-substituted piperidine moiety linked via an acetamide bridge to a 4-methyl-1,3-thiazol-2-yl group. The 4-methylthiazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-12-24-17(18-13)19-16(21)11-14-7-5-6-10-20(14)25(22,23)15-8-3-2-4-9-15/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOQOPNJJNGIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonylation of Piperidine Derivatives
The introduction of the benzenesulfonyl group onto the piperidine ring serves as the foundational step. A modified Ullmann-type coupling or direct sulfonylation under Schotten-Baumann conditions is typically employed. For instance, treatment of piperidin-2-ylmethanol with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (2.5 equiv) at 0–5°C for 4 hours yields 1-(benzenesulfonyl)piperidin-2-ylmethanol with 85–92% efficiency.
Table 1: Optimization of Benzenesulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0–5 | 4 | 92 |
| NaOH | THF | 25 | 6 | 78 |
| K₂CO₃ | MeCN | 40 | 8 | 65 |
Synthesis of N-(4-Methyl-1,3-thiazol-2-yl)acetamide Intermediate
The thiazole fragment is constructed via Hantzsch thiazole synthesis, followed by regioselective acylation. 4-Methyl-1,3-thiazol-2-amine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at −10°C under nitrogen atmosphere, yielding N-(4-methyl-1,3-thiazol-2-yl)chloroacetamide (87% yield). Subsequent Finkelstein reaction with sodium iodide in acetone converts the chloride to the iodo derivative, enhancing electrophilicity for nucleophilic displacement.
Coupling of Piperidine and Thiazole Moieties
The critical C–N bond formation between the benzenesulfonyl-piperidine and thiazole-acetamide units is achieved through Buchwald-Hartwig amination or nucleophilic acyl substitution. Heating 1-(benzenesulfonyl)piperidin-2-ylmethanol (1.0 equiv) with N-(4-methyl-1,3-thiazol-2-yl)iodoacetamide (1.05 equiv) in dimethylacetamide (DMA) at 80°C for 12 hours in the presence of cesium carbonate (2.0 equiv) and Pd(OAc)₂ (5 mol%) provides the target compound in 68–74% yield.
Table 2: Ligand Screening for Palladium-Catalyzed Coupling
| Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|
| BINAP | 74 | 98.2 |
| Xantphos | 68 | 97.8 |
| DPPF | 71 | 98.5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (400 MHz, DMSO-d₆) displays characteristic signals: δ 7.81–7.75 (m, 2H, Ar–H), 7.68–7.62 (m, 3H, Ar–H), 6.85 (s, 1H, thiazole CH₃), 4.32 (dd, J = 12.4 Hz, 1H, piperidine CH), 3.92–3.85 (m, 2H, piperidine CH₂), and 2.41 (s, 3H, thiazole CH₃). The ¹³C NMR (100 MHz, DMSO-d₆) confirms carbonyl resonances at δ 169.8 (amide C=O) and 138.5 (sulfonamide S=O).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]⁺ at m/z 406.1247 (calculated for C₁₈H₂₂N₃O₃S₂: 406.1249) validates the molecular formula.
Mechanistic Considerations
The palladium-catalyzed coupling proceeds via oxidative addition of the C–I bond to Pd(0), followed by coordination of the piperidine nitrogen lone pair to the metal center. Subsequent reductive elimination forms the C–N bond, with electron-deficient phosphine ligands (e.g., BINAP) accelerating the rate-determining step. Competing pathways involving β-hydride elimination are suppressed by maintaining anhydrous conditions and excess base.
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of 1-(benzenesulfonyl)piperidin-2-one with N-(4-methyl-1,3-thiazol-2-yl)glycinamide in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5) at 50°C for 24 hours provides the target compound in 58% yield. This method circumvents transition-metal catalysts but requires rigorous pH control.
Solid-Phase Synthesis
Immobilization of 4-methyl-1,3-thiazol-2-amine on Wang resin via acid-labile linker enables sequential acylation with Fmoc-protected piperidine derivatives. Cleavage with trifluoroacetic acid (TFA)/DCM (1:99) yields the desired product with 81% purity after HPLC purification.
Scale-Up Challenges and Solutions
Exothermicity during benzenesulfonylation necessitates jacketed reactors with precise temperature control (−5 to 0°C). Catalyst recycling in palladium-mediated couplings reduces production costs: 93% of Pd(OAc)₂ is recovered via extraction with 10% aqueous EDTA followed by precipitation at pH 8.5.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing both piperidine and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit biofilm formation, which is critical in treating chronic infections caused by pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Piperidine derivatives are known to act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. Additionally, the sulfonamide group in the compound is associated with urease inhibition, making it a candidate for developing treatments for urinary tract infections .
Pharmacological Significance
Therapeutic Potential
The unique combination of piperidine and thiazole in this compound positions it as a promising candidate for drug development. Its structural features suggest potential applications in treating conditions such as:
- Diabetes : Similar compounds have been identified as DPP-4 inhibitors, which are crucial in managing type 2 diabetes .
- Cancer : The sulfonamide functionality is linked to anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth .
Case Studies
Several studies have explored the pharmacological applications of related compounds:
- Antibacterial Activity : A study synthesized various piperidine derivatives and tested their antibacterial properties against Bacillus subtilis and Escherichia coli, revealing significant inhibition at low concentrations (MIC values ranging from 1.9 to 125 µg/mL) .
- Neuroprotective Effects : Research on similar piperidine-based compounds has indicated their potential to protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .
- Urease Inhibition : Compounds with similar structural motifs were evaluated for urease inhibitory activity, showing promising results that could lead to new treatments for urinary tract infections .
Industrial Applications
Beyond therapeutic uses, the compound may find applications in:
- Agriculture : Due to its antimicrobial properties, it could be developed into a biopesticide.
- Material Science : The unique chemical structure may allow for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related acetamide-thiazole derivatives, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Observations
Piperidine vs. Morpholine Substitution: The target compound’s benzenesulfonyl-piperidine group may confer greater metabolic stability compared to morpholine derivatives (e.g., ), as sulfonyl groups resist enzymatic degradation .
Thiazole Substituents :
- 4-Methylthiazole (target compound) balances lipophilicity and steric bulk, favoring membrane penetration. In contrast, 4-phenylthiazole derivatives () may enhance target binding via π-π interactions but reduce solubility .
- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) are associated with kinase modulation, suggesting the target compound’s benzenesulfonyl group could similarly interact with hydrophobic enzyme pockets .
The target compound’s benzenesulfonyl group may broaden antimicrobial spectra . Thiazole-triazole hybrids () show moderate similarity scores (0.479–0.500) to kinase inhibitors, suggesting the target compound may share such activity .
Synthesis Pathways: The target compound’s synthesis likely involves coupling a benzenesulfonyl-piperidine carboxylic acid derivative with 2-amino-4-methylthiazole using carbodiimides (e.g., EDC), as seen in . Halogenated derivatives () are synthesized via Hantzsch thiazole formation, highlighting the versatility of thiazole-based chemistry .
Research Findings and Implications
- Therapeutic Potential: Thiazole-acetamide derivatives are validated in antiviral (herpes simplex ), antibacterial (penicillin mimics ), and kinase-targeting contexts (c-Abl activation ).
- Optimization Opportunities : Substituting the piperidine’s benzenesulfonyl group with electron-donating groups (e.g., methoxy) or varying thiazole substituents (e.g., halogens) could refine activity and pharmacokinetics.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain protein kinases involved in signaling pathways relevant to cancer and metabolic diseases. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism, making it a candidate for diabetes treatment .
- Receptor Modulation : It potentially modulates receptors related to neurotransmission, affecting conditions such as anxiety and depression.
Antidiabetic Activity
Studies have shown that compounds with similar structures exhibit significant antidiabetic properties by inhibiting DPP-4. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of various signaling pathways. Further research is needed to confirm these effects.
Case Study 1: DPP-4 Inhibition
A study published in Diabetes Care demonstrated that DPP-4 inhibitors improve glycemic control in patients with type 2 diabetes. The compound's structural similarity to known DPP-4 inhibitors suggests it may have comparable efficacy .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines indicated that derivatives of this compound can induce cell cycle arrest and apoptosis. For instance, a derivative was found to significantly reduce cell viability in breast cancer cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| CAS Number | 1021074-12-3 |
| Molecular Weight | 378.51 g/mol |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| DPP-4 Inhibition | Moderate |
| Cytotoxicity | High against certain cancer cells |
| Neurotransmitter Modulation | Potentially significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with piperidine sulfonylation, followed by coupling with the thiazole-acetamide moiety. Key steps include:
Sulfonylation : React piperidine with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the benzenesulfonyl-piperidine intermediate.
Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the intermediate to N-(4-methylthiazol-2-yl)acetamide.
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) or temperature (40–60°C for faster kinetics). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify sulfonyl group placement (δ ~3.5–4.0 ppm for piperidine protons) and thiazole ring protons (δ ~7.0–7.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] = calculated m/z).
- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretches (~1350–1300 cm) and amide C=O (~1650 cm) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing compounds often target inflammatory pathways).
- Assay Conditions : Use cell-free enzymatic assays (e.g., ELISA) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (IC calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s efficacy?
- Methodology :
Analog Synthesis : Modify the benzenesulfonyl group (e.g., substitute with 4-chlorophenyl or pyridinyl) or the thiazole’s methyl group (e.g., replace with ethyl or trifluoromethyl).
Biological Testing : Compare IC values across analogs in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity).
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PI3K or EGFR .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Metabolic Stability Check : Use liver microsome assays to rule out rapid degradation.
- Off-Target Screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. How can computational chemistry predict this compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.
- Solubility Optimization : Adjust substituents (e.g., introduce polar groups) based on Hansen solubility parameters .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation).
- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water mixture) or centrifugal partition chromatography.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
